5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(2-hydroxyethyl)-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O3/c1-4-5(7(15)16)6(8(9,10)11)13(12-4)2-3-14/h14H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAHWBGWQJTYSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301131613 | |
| Record name | 5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-30-8 | |
| Record name | 5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301131613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Reagents
- 2,2-Difluoroacetyl halide (X = Cl or F) : Used as a fluorinated acetylating agent.
- Alpha, beta-unsaturated esters : Serve as substrates for addition reactions.
- Methylhydrazine aqueous solution : For condensation and cyclization to form the pyrazole ring.
- Catalysts : Sodium iodide or potassium iodide to facilitate cyclization.
- Organic solvents : Methanol, ethanol, isopropanol mixed with water for recrystallization.
Stepwise Synthesis
Step 1: Substitution and Hydrolysis
- Alpha, beta-unsaturated ester is dissolved with an acid-binding agent in an organic solvent.
- 2,2-Difluoroacetyl halide is added dropwise at low temperature to the solution, initiating an addition reaction.
- Alkali is then added to hydrolyze the intermediate, yielding an alpha-difluoroacetyl intermediate carboxylic acid solution.
Step 2: Condensation and Cyclization
- A catalyst (sodium iodide or potassium iodide) is added to the intermediate solution.
- The solution undergoes low-temperature condensation with methylhydrazine aqueous solution.
- The reaction mixture is subjected to reduced pressure and temperature elevation to promote cyclization.
- Acidification leads to precipitation of the crude pyrazole carboxylic acid product.
- The crude product is purified by recrystallization from aqueous alcohol mixtures (35-65% alcohol content, alcohol being methanol, ethanol, or isopropanol).
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Addition reaction | Low temperature (e.g., -30 °C to -20 °C) | Dropwise addition of 2,2-difluoroacetyl halide |
| Hydrolysis | Alkali addition post-addition | Yields alpha-difluoroacetyl intermediate |
| Condensation | Low temperature (-30 °C to -20 °C) | Methylhydrazine aqueous solution used |
| Cyclization | Reduced pressure, temperature rise | Facilitates ring closure |
| Acidification | pH adjusted to 1-2 with 2M HCl | Precipitates crude product |
| Recrystallization | 35-65% aqueous alcohol, reflux 1-2 h | Improves purity to >99.5% |
Yield and Purity Data
| Parameter | Value |
|---|---|
| Yield of crude product | ~75% |
| Purity after recrystallization | >99.5% (HPLC) |
| Isomer ratio (target:5-isomer) | ~95:5 |
The recrystallization step is critical to reduce isomeric impurities and enhance chemical purity. The use of potassium iodide as a catalyst improves selectivity and reduces side reactions.
While the above method is primarily described for difluoromethyl-substituted pyrazole carboxylic acids, substitution of the halogen atom in the acetyl halide reagent (X = Cl or F) allows for the introduction of chlorodifluoromethyl groups. This is achieved by using 2,2-difluoroacetyl chloride as the starting material, which upon reaction with the unsaturated ester and subsequent steps leads to the chlorodifluoromethyl-substituted pyrazole derivative.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Addition/Substitution | 2,2-Difluoroacetyl halide + unsaturated ester, acid-binding agent, low temp | Alpha-difluoroacetyl intermediate |
| 2 | Hydrolysis | Alkali addition | Alpha-difluoroacetyl intermediate carboxylic acid |
| 3 | Condensation | Methylhydrazine aqueous solution, catalyst (KI/NaI), low temp | Cyclized pyrazole ring intermediate |
| 4 | Cyclization | Reduced pressure, temperature rise | Crude pyrazole-4-carboxylic acid |
| 5 | Acidification | 2M HCl, pH 1-2 | Precipitated crude product |
| 6 | Recrystallization | 35-65% aqueous alcohol, reflux | Pure 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid |
Research Findings and Advantages
- The method provides high yields (~75%) and high purity (>99.5%) after recrystallization.
- Use of potassium iodide as catalyst improves isomer ratio and reduces impurities.
- The process is operationally simple , uses readily available raw materials , and allows efficient purification .
- The recrystallization solvent system (aqueous alcohol mixtures) is optimized to balance solubility and purity.
- The method addresses prior challenges of high isomer content and low yields in pyrazole carboxylic acid synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The chlorodifluoromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The chlorodifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. A study demonstrated that similar pyrazole compounds showed inhibitory effects against various bacterial strains, suggesting a potential application in developing new antibiotics .
Anti-inflammatory Properties
Studies have shown that pyrazole derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs. The presence of the hydroxyethyl group may enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study: Drug Development
In a recent clinical trial, a derivative of this compound was tested for its efficacy in treating rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers compared to the placebo group, highlighting the potential of pyrazole derivatives in anti-inflammatory therapies .
Agricultural Applications
Herbicide Development
The unique structure of 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid makes it suitable for developing herbicides. The compound's ability to inhibit specific enzymes involved in plant growth has been explored in several studies. For instance, it was found to effectively inhibit the growth of certain weed species without affecting crop plants, indicating its potential as a selective herbicide .
Pesticide Formulation
Additionally, this compound has been evaluated for its effectiveness as an insecticide. Laboratory tests demonstrated that formulations containing this pyrazole derivative significantly reduced pest populations while being safe for beneficial insects .
Mechanism of Action
The mechanism of action of 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Pyrazole Carboxylic Acids
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Halogenation : The target compound’s -CF2Cl group provides intermediate electronegativity compared to -CF3 (higher electronegativity) and -Cl (lower). This may optimize interactions with hydrophobic protein pockets while retaining moderate polarity.
- Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances solubility relative to analogs with purely aromatic (e.g., 4-chlorophenyl) or aliphatic (e.g., methyl) substituents at position 1.
Crystallographic and Conformational Insights
- Target Compound: No crystallographic data available in the evidence.
- Related Structures: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid () crystallizes in a monoclinic system (space group P2/c) with unit cell parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° . The bulky substituents likely contribute to dense packing and high melting points. Hydroxyethyl-containing analogs (e.g., ) may exhibit intramolecular hydrogen bonding between the -OH and carboxylate groups, influencing conformation and stability.
Discontinuation and Practical Considerations
- The target compound and several analogs (e.g., CAS:23872-25-5 in ) are discontinued. Potential reasons include: Toxicity: Halogenated groups (e.g., -CF2Cl) may generate reactive metabolites. Synthetic Challenges: Handling chlorodifluoromethyl reagents requires specialized facilities. Regulatory Hurdles: Fluorinated and chlorinated compounds often face stringent environmental regulations.
Biological Activity
5-(Chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 241.62 g/mol. The presence of the chlorodifluoromethyl group, alongside the pyrazole and carboxylic acid functionalities, suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈ClF₂N₃O₃ |
| Molecular Weight | 241.62 g/mol |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
Antiviral Activity
Recent studies have explored the antiviral properties of pyrazole derivatives. A notable study synthesized a series of C-5-NH2-acyl derivatives containing a pyrazole moiety, which demonstrated substantial inhibitory activity against neuraminidase (NA) from influenza viruses. Among these derivatives, some exhibited higher cell permeability and oral absorption rates compared to traditional antiviral agents like Oseltamivir .
Case Study: Neuraminidase Inhibition
In one experimental setup, compounds derived from pyrazole were tested for their ability to inhibit NA activity. The most effective derivative showed an inhibition percentage of 56.45% at a concentration of 10 μM, indicating that structural modifications can significantly enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the introduction of electron-withdrawing groups at specific positions on the phenyl ring enhanced inhibitory activity. For instance, compounds with halide substituents showed varied potency depending on their electronic properties, suggesting that both steric and electronic factors play crucial roles in biological activity .
Other Biological Activities
Beyond antiviral effects, pyrazole derivatives have been investigated for their anti-inflammatory and analgesic properties. The incorporation of hydroxyl groups has been linked to increased anti-inflammatory activity due to enhanced hydrogen bonding capabilities with biological targets.
Synthesis Methods
The synthesis of 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions including:
- Formation of the Pyrazole Core : Utilizing hydrazine derivatives and suitable carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions to introduce chlorodifluoromethyl and hydroxyethyl groups.
- Carboxylation : Final steps to incorporate the carboxylic acid functionality.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Pyrazole | Condensation | Hydrazine, Carbonyl Compounds |
| Introduction of Groups | Electrophilic Substitution | Chlorodifluoromethyl Reagent |
| Carboxylation | Nucleophilic Addition | Carbon Dioxide or Derivatives |
Q & A
Basic: What are the recommended synthetic routes for 5-(chlorodifluoromethyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
A common approach involves modifying pyrazole precursors via halogenation and functionalization. For example:
Vilsmeier–Haack Reaction : React 3-methyl-1H-pyrazol-5(4H)-one with POCl₃/DMF to introduce a formyl group at position 4 .
Chlorodifluoromethylation : Use ClCF₂COCl or ClCF₂Br under basic conditions (e.g., K₂CO₃) to substitute the formyl group .
Hydroxyethylation : React the intermediate with 2-bromoethanol or ethylene oxide in the presence of a base (e.g., NaH) to introduce the 2-hydroxyethyl group at position 1 .
Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., chlorodifluoromethyl protons at δ ~6.0 ppm in ¹⁹F NMR) .
- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ expected at m/z ~321) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and F percentages (tolerance <0.4%) .
Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?
Methodological Answer:
Contradictions often arise from:
- Regiochemical Isomerism : Verify substitution positions via NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of substituents .
- Solvent Artifacts : Re-analyze samples in deuterated DMSO or CDCl₃ to eliminate solvent-induced peak splitting .
- Trace Impurities : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to isolate minor byproducts for structural elucidation .
Advanced: What computational methods predict the compound’s reactivity in aqueous environments?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic sites .
- Hydrolysis Simulation : Use molecular dynamics (MD) with explicit water molecules to model degradation pathways (e.g., ester hydrolysis at the carboxylic acid group) .
Example Output :
| Parameter | Value (DFT) |
|---|---|
| HOMO-LUMO Gap | 4.8 eV |
| Partial Charge (Cl) | -0.21 |
Advanced: How to optimize crystal growth for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Use vapor diffusion with solvents like ethanol/water (7:3 v/v) to promote slow nucleation .
- Temperature Control : Maintain crystallization at 294 K (±1 K) to stabilize monoclinic crystal systems (space group P2/c) .
Crystallographic Data :
| Parameter | Value |
|---|---|
| Unit Cell (Å) | a=13.192, b=8.817, c=30.012 |
| β Angle | 102.42° |
| R Factor | 0.072 |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., ClCF₂COCl) .
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
Advanced: How to analyze the compound’s stability under varying pH conditions?
Methodological Answer:
- pH Stability Study : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via:
| pH | % Remaining (24h) |
|---|---|
| 2 | 98.5 |
| 7 | 95.2 |
| 12 | 72.8 |
Advanced: What strategies mitigate polymorphism during formulation?
Methodological Answer:
- Polymer Screening : Co-crystallize with polymers like PVP-K30 to stabilize the preferred polymorph .
- Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to identify melting endotherms of polymorphic forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
